

AZD5153: A Technical Overview of its Chemical Structure, Synthesis, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5153 is a potent, orally bioavailable, and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for Bromodomain-containing protein 4 (BRD4).[1][2] Developed by AstraZeneca, its unique bivalent binding mechanism allows it to simultaneously engage with both bromodomains (BD1 and BD2) of the BRD4 protein, leading to enhanced potency and antitumor activity compared to monovalent BET inhibitors.[3] This technical guide provides an in-depth look at the chemical properties, synthesis, mechanism of action, and key experimental data related to AZD5153.

Chemical Structure and Properties

AZD5153 is a complex heterocyclic molecule. Its structure is formally named (3R)-4-[2-[4-[1-(3-methoxy-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-4-piperidinyl]phenoxy]ethyl]-1,3-dimethyl-2-piperazinone.[4][5]



Property	Value
Chemical Formula	C25H33N7O3[4][5]
Molecular Weight	479.6 g/mol [5]
CAS Number	1869912-39-9[5]
Appearance	White to off-white solid
SMILES	COC1=NN=C2N1N=C(N3CCC(C4=CC=C(OCC N5INVALID-LINK C(N(C)CC5)=O)C=C4)CC3)C=C2[5]
InChI Key	RSMYFSPOTCDHHJ-GOSISDBHSA-N[5]

Synthesis of AZD5153

The detailed experimental protocol for the synthesis of **AZD5153** has been described by Bradbury et al. in the Journal of Medicinal Chemistry (2016).[6] While the full, step-by-step procedure is proprietary and contained within the cited publication, the synthesis logically involves the preparation of three key fragments followed by their sequential coupling:

- The Triazolopyridazine Core: Synthesis of the 3-methoxy-[1][2][4]triazolo[4,3-b]pyridazine moiety.
- The Piperidinyl-Phenoxy Linker: Preparation of the central piperidinyl-phenoxy scaffold.
- The Chiral Piperazinone Moiety: Synthesis of the (R)-1,3-dimethylpiperazin-2-one fragment.

The overall strategy involves coupling these key intermediates to assemble the final **AZD5153** molecule. The final step would likely be the ether linkage formation between the phenoxy group and the ethyl-piperazinone side chain.

Mechanism of Action and Signaling Pathway

AZD5153 exerts its anticancer effects by disrupting the epigenetic regulation of gene transcription. As a BET inhibitor, it competitively binds to the acetylated lysine recognition motifs within the bromodomains of BRD4.[1] This prevents BRD4 from binding to acetylated

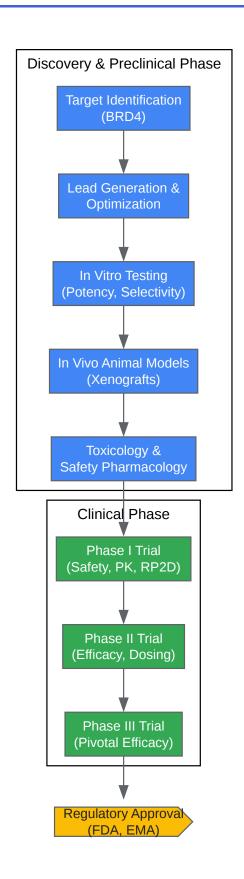




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histones on chromatin, thereby inhibiting the transcription of key oncogenes and growth-promoting genes, such as c-MYC.[6][7] The disruption of these transcriptional programs leads to cell cycle arrest, induction of apoptosis, and suppression of tumor cell proliferation.[1][7]





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- To cite this document: BenchChem. [AZD5153: A Technical Overview of its Chemical Structure, Synthesis, and Preclinical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605766#azd5153-chemical-structure-and-synthesis]

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